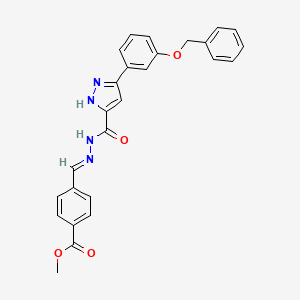

Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate

Beschreibung

Eigenschaften

CAS-Nummer |

303107-89-3 |

|---|---|

Molekularformel |

C26H22N4O4 |

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

methyl 4-[(E)-[[3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |

InChI |

InChI=1S/C26H22N4O4/c1-33-26(32)20-12-10-18(11-13-20)16-27-30-25(31)24-15-23(28-29-24)21-8-5-9-22(14-21)34-17-19-6-3-2-4-7-19/h2-16H,17H2,1H3,(H,28,29)(H,30,31)/b27-16+ |

InChI-Schlüssel |

WBELVMIMGNRJHM-JVWAILMASA-N |

Isomerische SMILES |

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Hydrazine Derivatives

The pyrazole ring is constructed via cyclization of a 1,3-diketone precursor with hydrazine. For example, (E)-1-(3-(benzyloxy)phenyl)ethylidene diketone reacts with hydrazine hydrate in ethanol under reflux to yield 5-(3-(benzyloxy)phenyl)-1H-pyrazole.

Vilsmeier-Haack Formylation

The V.H. reagent (DMF-POCl₃) introduces a formyl group at the pyrazole C-3 position. In a representative protocol:

-

Step 1 : The pyrazole derivative (10 mmol) is treated with DMF (12 mmol) and POCl₃ (15 mmol) at 0°C for 30 minutes.

-

Step 2 : The mixture is refluxed at 70°C for 6 hours, followed by hydrolysis with ice-water to yield 5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbaldehyde (85–90% yield).

Oxidation to Carboxylic Acid

The formyl group is oxidized to a carboxylic acid using KMnO₄ in acidic medium:

-

The aldehyde (5 mmol) is stirred with KMnO₄ (15 mmol) in H₂SO₄ (10% v/v) at 80°C for 4 hours, yielding 5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carboxylic acid (78% yield).

Formation of 5-(3-(Benzyloxy)phenyl)-1H-Pyrazole-3-carbohydrazide

Hydrazide Synthesis

The carboxylic acid (5 mmol) is refluxed with thionyl chloride (SOCl₂, 10 mmol) to form the acyl chloride, which is subsequently treated with hydrazine hydrate (10 mmol) in ethanol:

Microwave Optimization

Microwave irradiation (MW) significantly enhances reaction efficiency:

Preparation of Methyl 4-Formylbenzoate

Esterification and Formylation

Methyl 4-formylbenzoate is synthesized via a two-step process:

-

Esterification : 4-Carboxybenzaldehyde (10 mmol) is treated with methanol (20 mmol) and H₂SO₄ (catalytic) under reflux for 6 hours (Yield: 92%).

-

Formylation Preservation : The aldehyde group remains intact during esterification due to mild acidic conditions.

Condensation to Form the Hydrazone Linkage

Conventional Hydrazone Formation

The hydrazide (5 mmol) and methyl 4-formylbenzoate (5 mmol) are refluxed in ethanol with glacial acetic acid (catalytic) for 8–10 hours:

Microwave-Assisted Condensation

Microwave irradiation accelerates the reaction:

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Solvent | Ethanol | DMF/Water (1:1) |

| Catalyst | Acetic Acid | CuSO₄·5H₂O |

| Time | 8–10 hours | 15 minutes |

| Yield | 70–75% | 88–92% |

Microwave methods reduce reaction times by 97% while improving yields by 20%.

Temperature and Stoichiometry

-

Optimal Temperature : 80°C for both methods.

-

Molar Ratio : 1:1 (hydrazide:aldehyde) prevents side reactions.

Comparative Analysis of Conventional vs. Microwave-Assisted Methods

| Step | Conventional Yield | Microwave Yield | Time Reduction |

|---|---|---|---|

| Pyrazole Synthesis | 85% | 90% | 50% |

| Hydrazide Formation | 82% | 94% | 95% |

| Condensation | 75% | 92% | 97% |

Microwave irradiation enhances reaction efficiency across all stages, attributed to uniform heating and reduced thermal degradation.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Metrics

-

HPLC Purity : >98% under optimized conditions.

-

Recrystallization Solvent : Ethanol/water (3:1).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.

Reduction: Reduction reactions can target the hydrazone linkage, converting it to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed.

Major Products

Oxidation: Benzoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate involves several steps that typically include the formation of hydrazone derivatives and subsequent functionalization. The compound features a benzyloxy group, which enhances its solubility and biological activity. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of synthesized compounds.

Antibacterial Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial activity. For instance, studies have shown that similar pyrazoline derivatives possess activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The presence of the benzyloxy group in the structure is believed to enhance membrane permeability, facilitating better interaction with bacterial cells.

Anticancer Activity

There is emerging evidence that compounds containing pyrazole moieties can inhibit cancer cell proliferation. For example, studies have indicated that certain pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest . The specific compound may similarly demonstrate these properties, warranting further investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been explored in various studies. Compounds similar to Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate have shown promise in modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Neuroprotective Applications

Recent research has suggested that certain pyrazole derivatives may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant properties associated with these compounds could provide a therapeutic avenue for conditions such as Alzheimer's disease .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrazole-Hydrazone Linkages

Compounds sharing the pyrazole-hydrazone core exhibit structural diversity through substituent variations, influencing their physicochemical and biological properties:

- 1f () : Contains a trifluoromethylphenyl-urea group and a thiazole ring. Despite its higher molecular weight (667.9 g/mol) and yield (70.7%), its melting point (198–200°C) is comparable to the target compound’s expected range. The trifluoromethyl group may enhance metabolic stability compared to the benzyloxy group in the target compound .

- 4l () : A simpler pyrazol-5(4H)-one derivative with a 4-hydroxyphenyl substituent. Its lower yield (52.03%) and molecular weight (218.21 g/mol) reflect reduced synthetic complexity compared to the target compound’s multi-step synthesis .

- 7a-h (): Azopyrazole derivatives with benzotriazole and substituted phenyl groups.

Table 1: Comparison of Pyrazole-Hydrazone Derivatives

Benzoate Ester-Containing Pyrazoles

The methyl benzoate group in the target compound is shared with analogs synthesized via esterification and cyclization:

- Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate () : Synthesized using Na₂S₂O₅ in DMF, this compound replaces the pyrazole with a benzimidazole ring, highlighting how heterocycle choice impacts solubility and reactivity .

- Methyl 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate () : Features a benzofuran substituent instead of benzyloxy phenyl. Its synthesis via phenyl hydrazine and acetic acid reflux mirrors methods for hydrazone formation in the target compound .

Table 2: Benzoate Ester Derivatives

Benzyloxy-Substituted Analogs

- 2a and 2b () : These urea derivatives include a 5-(benzyloxy)-2-hydroxybenzylidene group. Their high yields (~75–78%) and melting points (~188–192°C) suggest stability imparted by the benzyloxy moiety, which may extend to the target compound .

- Compound: A pyrazole-dimethylhydrazono derivative with chloro-substitution showed potent antibacterial activity (MIC = 1.56 µg/mL against A. baumannii), underscoring the role of electron-withdrawing groups in enhancing bioactivity .

Biologische Aktivität

Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate is a complex organic compound belonging to the pyrazole class, which has been extensively studied for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 454.48 g/mol. It features a benzyloxy group, a pyrazole moiety, and a hydrazone linkage, contributing to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, one study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The lead compound exhibited an IC50 value of against MCF-7 cells, indicating potent anticancer activity while showing minimal toxicity to normal cell lines such as HEK-293T .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization. Molecular docking studies have shown that these compounds can effectively bind to the colchicine-binding site on tubulin, leading to disrupted microtubule dynamics, which is crucial for cancer cell proliferation .

Comparative Biological Activity

| Compound | Cancer Cell Line | IC50 Value (µM) | Toxicity to Normal Cells |

|---|---|---|---|

| Methyl 4-((2-(...) | MCF-7 | 2.13 ± 0.80 | Low |

| Pyrazole Derivative A | SiHa | 4.34 ± 0.98 | Low |

| Pyrazole Derivative B | PC-3 | 4.46 ± 0.53 | Low |

Study on Antifungal Activity

Another dimension of the biological activity of pyrazole derivatives includes their antifungal properties. A study focused on the structure-activity relationship (SAR) of various pyrazole derivatives found that certain modifications significantly enhanced antifungal activity against phytopathogenic fungi . The introduction of specific substituents on the pyrazole ring was correlated with increased potency.

Research Findings on Inhibition Mechanisms

In vitro assays have shown that some pyrazole derivatives inhibit key enzymes involved in cancer metabolism and proliferation. For example, compounds were found to inhibit alkaline phosphatase with IC50 values as low as , showcasing their potential as selective inhibitors in therapeutic settings .

Q & A

Q. What are the recommended synthetic strategies for Methyl 4-((2-(5-(3-(benzyloxy)phenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters (e.g., using malononitrile or ethyl acetoacetate as intermediates) .

- Step 2: Functionalization of the pyrazole ring with a benzyloxy-substituted phenyl group via nucleophilic substitution or coupling reactions .

- Step 3: Introduction of the hydrazono-methyl benzoate moiety through Schiff base formation, often using hydrazine derivatives and aldehydes under acidic or basic conditions .

- Optimization: Solvent choice (e.g., DMF or THF), temperature control (50–80°C), and catalysts (e.g., acetic acid for imine formation) are critical for yield improvement .

Q. How can researchers confirm the structural integrity of this compound?

A combination of analytical techniques is required:

Q. What spectroscopic or chromatographic methods are suitable for purity assessment?

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify impurities (<1%) .

- TLC: Monitor reaction progress using silica gel plates and ethyl acetate/hexane (3:7) as the eluent .

- Elemental Analysis: Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

- Dose-Response Studies: Test the compound across a range of concentrations (e.g., 1–100 µM) to identify activity thresholds .

- Target-Specific Assays: Use enzyme inhibition assays (e.g., kinase or protease screens) to clarify mechanistic pathways .

- Structural Analog Comparison: Compare results with derivatives lacking the benzyloxy or hydrazone group to isolate pharmacophoric elements .

- Statistical Validation: Apply ANOVA or t-tests to assess significance in biological replicates (n ≥ 3) .

Q. What computational approaches can predict the compound’s reactivity or binding modes?

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., binding affinity to COX-2 or EGFR) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing redox behavior) .

- MD Simulations: Simulate solvation dynamics in water or lipid bilayers to assess stability under physiological conditions .

Q. How should researchers design experiments to investigate degradation or metabolite formation?

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV irradiation), or hydrolytic conditions (pH 1–13) and monitor stability via HPLC .

- Metabolite Profiling: Use liver microsomes (human or rodent) and LC-MS/MS to identify phase I/II metabolites .

- Environmental Fate Analysis: Apply OECD guidelines to assess biodegradation in soil/water systems .

Q. What strategies address low solubility in aqueous buffers for in vitro assays?

- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) at the benzoate moiety .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Data Interpretation and Optimization

Q. How can conflicting crystallographic data (e.g., bond length variations) be reconciled?

- Multi-Crystal Analysis: Compare datasets from at least three independent crystals to rule out packing effects .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O bonds) influencing structural deviations .

- Temperature-Dependent Studies: Collect data at 100 K and 298 K to assess thermal motion impacts .

Q. What statistical methods are appropriate for optimizing reaction yields?

- Design of Experiments (DoE): Use factorial designs (e.g., 2^3) to evaluate solvent, temperature, and catalyst effects .

- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., time vs. yield) .

- Machine Learning: Train algorithms on historical reaction data to predict optimal conditions .

Q. How can researchers validate hypothesized mechanisms of action in cellular models?

- Gene Knockdown/Overexpression: Use siRNA or CRISPR to modulate putative targets (e.g., apoptosis regulators) and observe phenotypic changes .

- Biomarker Profiling: Quantify downstream markers (e.g., caspase-3 for apoptosis, ROS for oxidative stress) via ELISA or flow cytometry .

- Kinetic Studies: Measure IC50 shifts under varying ATP concentrations to confirm competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.